Andromedotoxin Andromedotoxin Grayanotoxin I is a tetracyclic diterpenoid that is grayanotoxane in which the pro-R hydrogen at position 14 is substituted by an acetoxy group and in which the 3beta-, 5-, 6beta-, 10-, and 16- positions are substituted by hydroxy groups. It has a role as a phytotoxin, an antihypertensive agent, a metabolite and a neuromuscular agent. It is a tetracyclic diterpenoid, a pentol, a tertiary alcohol, a secondary alcohol and an acetate ester. It derives from a hydride of a grayanotoxane.
Andromedotoxin is a natural product found in Kalmia latifolia, Rhododendron ledebourii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 4720-09-6
VCID: VC21339811
InChI: InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3/t12-,13+,14+,15+,16-,17-,19-,20-,21+,22+/m1/s1
SMILES: CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O
Molecular Formula: C22H36O7
Molecular Weight: 412.5 g/mol

Andromedotoxin

CAS No.: 4720-09-6

Cat. No.: VC21339811

Molecular Formula: C22H36O7

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

Andromedotoxin - 4720-09-6

CAS No. 4720-09-6
Molecular Formula C22H36O7
Molecular Weight 412.5 g/mol
IUPAC Name [(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate
Standard InChI InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3/t12-,13+,14+,15+,16-,17-,19-,20-,21+,22+/m1/s1
Standard InChI Key NXCYBYJXCJWMRY-VGBBEZPXSA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O
SMILES CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O
Canonical SMILES CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O
Colorform CRYSTALS FROM ETHYL ACETATE
Melting Point 258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING

Chemical Identity and Structure

Nomenclature and Classification

Andromedotoxin belongs to a group of closely related neurotoxins known as grayanotoxins, specifically identified as grayanotoxin I. This compound has several synonyms in scientific literature including acetylandromedol, rhodotoxin, and asebotoxin . It was named after Leucothoe grayana, a plant native to Japan, with the broader grayanotoxin group ultimately named in honor of 19th-century American botanist Asa Gray .

Chemical Properties

Andromedotoxin possesses distinctive chemical characteristics that contribute to its toxicity and behavior in biological systems. The compound is characterized by the following properties:

PropertyValue
CAS Number4720-09-6
Molecular FormulaC₂₂H₃₆O₇
Molecular Weight412.52 g/mol
IUPAC Name[(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate
Physical AppearanceWhite crystals
Melting Point258-270°C (depending on heating rate)
SolubilitySoluble in hot water, alcohol, acetic acid, hot chloroform; slightly soluble in benzene, ether, petroleum ether

Molecular Structure

Andromedotoxin has a complex molecular structure characterized by a tetracyclic ring system consisting of 5/7/6/5 rings with multiple hydroxyl groups and an acetyl group. This unique structural configuration is critical to its biological activity, particularly its interaction with sodium channels in excitable cells. The compound is a polyhydroxylated cyclic diterpene without nitrogen in its structure .

Grayanotoxins exist in several isoforms, with differences in their R-groups as shown in the following table:

GrayanotoxinR₁R₂R₃
Grayanotoxin I (Andromedotoxin)OHCH₃Ac
Grayanotoxin IICH₂-H
Grayanotoxin IIIOHCH₃H
Grayanotoxin IVCH₂-Ac

Natural Sources and Distribution

Botanical Sources

Andromedotoxin is produced by several genera within the Ericaceae family. Specifically, it is found in plants belonging to the genera Agarista, Craibiodendron, Kalmia, Leucothoe, Lyonia, Pieris, and most notably, Rhododendron . Within the Rhododendron genus, which encompasses over 750 species worldwide, R. ponticum and R. luteum contain particularly high concentrations of andromedotoxin .

Nearly all parts of grayanotoxin-producing plants contain the molecule, including stems, leaves, flowers, pollen, and nectar . This widespread distribution throughout plant tissues contributes to the toxicity of these plants when consumed by humans or animals.

Geographical Distribution

Plants producing andromedotoxin grow in various regions around the world, including:

  • Parts of Europe

  • North America

  • Japan

  • Nepal

  • Turkey (especially regions bordering the Black Sea)

These plants can flourish at various altitudes, from sea level to elevations exceeding 3,000 meters . The geographical distribution of grayanotoxin-containing plants influences the regional incidence of poisoning cases, with notable clusters in the Black Sea region of Turkey and in Nepal.

Secondary Products

Andromedotoxin can also be found in secondary products derived from grayanotoxin-producing plants. The most well-known of these is "mad honey," which is produced by bees that collect nectar from plants containing grayanotoxins . Other secondary products that may contain andromedotoxins include Labrador tea, certain cigarettes, and herbal medicines .

Mechanism of Action

Sodium Channel Interaction

The toxicity of andromedotoxin primarily stems from its interaction with voltage-gated sodium channels (Na₁.v₁.x) located in the cell membranes of neurons . Research indicates that andromedotoxin has a binding affinity (IC₅₀) of approximately 10 μM and binds to the group II receptor site located on segment 6 of domains I and IV (IS6 and IVS6) of the sodium channel .

The compound binds specifically to the activated conformation of sodium channels, and experimental evidence using squid axonal membranes suggests that this binding likely occurs on the internal face of the neuron . This specificity for the activated state plays a crucial role in the mechanism of toxicity.

Cellular Effects

When andromedotoxin binds to voltage-gated sodium channels, it prevents their inactivation, leading to persistent depolarization of excitable cells . Under normal conditions, voltage-gated sodium channels activate (open) when the cell membrane potential reaches a specific threshold, allowing sodium ion influx and resulting in cell depolarization and action potential firing. After the action potential peak, these channels quickly inactivate and reset only once the cell has repolarized.

Andromedotoxin disrupts this process by preventing channel inactivation, resulting in:

  • Prolonged depolarization of neural and cardiac cells

  • Persistent activation of sodium channels

  • Continuous increased vagal tone

Biochemical Pathways

The modification of sodium channels by andromedotoxin favors calcium movement into cells, resulting in a positive inotropic effect similar to that of digitalis . This effect contributes to the cardiovascular manifestations observed in cases of andromedotoxin poisoning.

The primary mediator of andromedotoxin's pathophysiology is the vagus nerve (tenth cranial nerve), which is a major component of the parasympathetic nervous system . Vagal stimulation of the heart is mediated by M₂-subtype muscarinic acetylcholine receptors (mAChR), explaining why atropine (a muscarinic antagonist) is effective in treating the bradycardia associated with andromedotoxin poisoning .

Toxicology and Clinical Manifestations

Toxic Dose

The toxicity of andromedotoxin varies depending on the route of administration and the species affected. Based on available research:

SpeciesRouteToxic/Lethal Dose
MiceSubcutaneousLD₅₀: 0.148 mg/kg
MiceIntraperitonealLD₅₀: 1.31 mg/kg
Humans (estimated)Oral (nectar)As little as 3 ml nectar/kg body weight
Humans (estimated)Oral (leaves)Approximately 0.2% of body weight

In humans, the consumption of even small amounts of andromedotoxin-containing honey or plant material can produce significant toxic effects, though fatalities are rare .

Clinical Manifestations

Andromedotoxin poisoning, also known as grayanotoxin poisoning, mad honey disease, honey intoxication, or rhododendron poisoning, presents with a constellation of symptoms affecting multiple organ systems. The onset of symptoms typically occurs between 20 minutes and 3 hours after ingestion, with effects persisting for 1-2 days in severe cases .

The following table summarizes the clinical manifestations of andromedotoxin poisoning:

System AffectedClinical ManifestationsMechanism
CardiovascularBradycardia, hypotension, cardiac arrhythmias (sinus bradycardia, AV block, asystole), circulatory collapsePersistent activation of sodium channels, increased vagal tone
NeurologicalDizziness, blurred vision, loss of consciousness, paresthesia, weakness, impaired coordinationCentral nervous system stimulation
GastrointestinalNausea, vomiting, salivation, burning sensation in mouthDirect irritant effect
RespiratoryRespiratory depression, dyspneaNon-M₂-receptor mediated effects
OtherSweating, hypersalivationAutonomic effects

In severe cases, patients may experience more serious complications including complete heart block, convulsions, atrial fibrillation, and rarely, myocardial infarction .

Treatment Approaches

Treatment for andromedotoxin poisoning is primarily supportive, with specific interventions based on the severity of symptoms. The following approaches are commonly employed:

  • Detoxification: Emesis (when appropriate) and administration of activated charcoal to reduce absorption

  • Cardiovascular support:

    • Atropine (0.5-2 mg) for bradycardia and heart rhythm disturbances

    • Intravenous fluids (typically saline at 100 mL/h) for hypotension

    • Vasopressors for severe hypotension

    • Isoproterenol or sodium channel blockers (e.g., quinidine) for heart block

  • Respiratory support: As needed, particularly in severe cases

  • Monitoring: Continuous cardiac monitoring is recommended until symptoms resolve

Most patients with mild to moderate poisoning recover within a few hours with appropriate supportive care. In more severe cases, symptoms may persist for 24 hours or longer, but complete recovery is the typical outcome, with fatalities being rare in humans .

Historical and Cultural Significance

Ancient Documentation

The intoxicating and poisonous effects of andromedotoxin-containing plants and honey have been documented since ancient times. Historical records from prominent classical writers including Xenophon, Aristotle, Strabo, Pliny the Elder, and Columella all describe illness resulting from consuming "maddening" honey, which is now believed to have contained andromedotoxin from Rhododendron luteum and Rhododendron ponticum .

According to Xenophon's Anabasis, an invading Greek army was accidentally poisoned after consuming local honey in Asia Minor, though they recovered without fatalities . This historical account provides one of the earliest documented cases of mass poisoning by grayanotoxins.

Use in Warfare

Knowledge of andromedotoxin's effects was exploited militarily in ancient times. Most notably, King Mithridates used toxic honey as a deliberate poison against Pompey's army during their attack on the Heptakometes in Asia Minor in 69 BC . The Roman soldiers became disoriented and nauseated after consuming the toxic honey, making them vulnerable to attack by Mithridates' forces.

Traditional Medicine Applications

Despite its toxicity, andromedotoxin-containing preparations have been used in traditional medicine in various cultures. In Turkey, "mad honey" continues to be used for its perceived health benefits, particularly for gastrointestinal disorders, hypertension, and sexual enhancement . The "Compendium of Materia Medica" recorded that Rhododendron molle (containing andromedotoxin) was traditionally used to treat waist pain, arm pain, and various poisonings .

It's worth noting that scientific evidence supporting these traditional medicinal applications is limited, and the potential risks often outweigh the purported benefits .

Modern Research and Applications

Detection Methods

Modern analytical techniques have been developed for the detection and quantification of andromedotoxin in biological samples and plant materials. These methods are particularly important for confirming cases of suspected poisoning and for quality control of natural products.

A method described by researchers for detecting andromedotoxin in plant material and biological samples from poisoning cases provides a more reliable approach than relying solely on clinical signs or visual plant identification . This analytical approach has been successfully applied to investigate field outbreaks of rhododendron poisoning in animals .

Contemporary Poisoning Cases

Cases of andromedotoxin poisoning continue to be reported in modern medical literature. Two documented cases from Austrian hospitals in 1981 and 1982 involved patients who had consumed honey obtained from the coastal Mediterranean region of Turkey . Both patients experienced severe arterial hypotension, bradycardic arrhythmias, syncope, and CNS symptoms, but responded well to symptomatic treatment within 24 hours .

In Turkey, the majority of grayanotoxin poisoning cases occur in middle-aged males who use "mad honey" for perceived sexual enhancement . This pattern of use and subsequent poisoning represents an ongoing public health concern in regions where andromedotoxin-containing products are traditionally consumed.

Pharmaceutical Research

While andromedotoxin itself is primarily studied for its toxicity, its unique mechanism of action on sodium channels has sparked interest in potential pharmaceutical applications. Research indicates that andromedotoxin has been studied for its pharmacological properties, though clinical applications remain limited due to its toxicity.

Toxicological Research

Recent toxicological research has expanded our understanding of andromedotoxin's effects. A significant study derived a benchmark dose lower confidence limit (BMDL₁₀) of 15.3 μg/kg body weight, based on heart rate reduction following intraperitoneal injection of grayanotoxin III in rats . This reference point has been applied to the sum of grayanotoxins I and III, considering their similar toxic potency .

Public Health Implications

Current Risks

The availability of andromedotoxin-containing products online represents an emerging public health concern . With increased global commerce and interest in natural remedies, people without traditional knowledge about these substances may be exposed to their toxic effects without proper awareness of the risks.

Particularly concerning is the marketing of "mad honey" and other grayanotoxin-containing preparations as natural remedies or alternative medicines, despite limited scientific evidence for their efficacy and documented toxicity .

Vulnerable Populations

Children represent a particularly vulnerable population with respect to andromedotoxin poisoning. Their smaller body size and underdeveloped detoxification systems put them at higher risk for serious toxic effects even from small amounts of andromedotoxin-containing plants or products .

For this reason, public health education about the risks of grayanotoxin-containing plants is especially important for families with young children, and childproofing gardens that contain Ericaceae family plants is recommended .

Prevention Strategies

Prevention of andromedotoxin poisoning relies primarily on education and awareness. Key strategies include:

  • Public education about the risks of consuming honey from unknown sources, particularly in regions known for grayanotoxin-containing plants

  • Clear labeling of potentially toxic plants in nurseries and garden centers

  • Childproofing gardens that contain potentially toxic Ericaceae family plants

  • Increased regulation of online sales of "mad honey" and other grayanotoxin-containing products

  • Education of healthcare providers about the clinical presentation and management of andromedotoxin poisoning

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